molecular formula C11H17NO2 B3142534 1-Amino-3-(3,4-dimethyl-phenoxy)-propan-2-ol CAS No. 50738-96-0

1-Amino-3-(3,4-dimethyl-phenoxy)-propan-2-ol

Cat. No. B3142534
CAS RN: 50738-96-0
M. Wt: 195.26 g/mol
InChI Key: JQBLIPVMAVDUPH-UHFFFAOYSA-N
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Description

1-Amino-3-(3,4-dimethyl-phenoxy)-propan-2-ol (DMPO) is an organic compound with a wide range of applications in laboratory research and scientific studies. It is a synthetic compound, also known as diphenylmethanol, which is used in the synthesis of more complex molecules. DMPO is a versatile compound that has been used in a number of areas of research, including biochemistry, physiology, and pharmacology.

Scientific Research Applications

Cardioselectivity in Beta-Adrenoceptor Blocking Agents

A study by Rzeszotarski et al. (1979) synthesized a series of compounds including 1-[(3,4-dimethoxyphenethyl)amino]-3-(aryloxy)propan-2-ols, which showed substantial cardioselectivity, indicating potential applications in heart-related therapies (Rzeszotarski et al., 1979).

Flow Synthesis of β-Amino Alcohols

Cossar et al. (2018) explored the use of epichlorohydrin in the flow synthesis of a library of β-amino alcohols, including analogues of 1-Amino-3-(3,4-dimethyl-phenoxy)-propan-2-ol, highlighting its potential in developing focused libraries of β-amino alcohols (Cossar et al., 2018).

Beta-Adrenergic Blocking Potency

Large and Smith (1983) reported the synthesis of a series of compounds with beta-blocking potency, suggesting the potential use of 1-Amino-3-(3,4-dimethyl-phenoxy)-propan-2-ol in cardiovascular treatments (Large & Smith, 1983).

Stereochemistry in Mannich Bases

Angiolini et al. (1969) investigated the stereochemistry of mannich bases, including derivatives of 1-Amino-3-(3,4-dimethyl-phenoxy)-propan-2-ol. This study contributes to the understanding of the stereochemical aspects of such compounds (Angiolini et al., 1969).

Synthesis of Aminomethoxy Derivatives

Jafarov et al. (2019) synthesized aminomethoxy derivatives of 1-phenoxy-3-(propylsulfanyl)propan-2-ol, a related compound, indicating potential applications in antimicrobial agents (Jafarov et al., 2019).

Role in Cardioselectivity

Another study by Rzeszotarski et al. (1983) examined the cardioselective influence of substituents in 1-(aralkylamino)-3-(aryloxy)propan-2-ols, a category that includes 1-Amino-3-(3,4-dimethyl-phenoxy)-propan-2-ol, further emphasizing its potential in cardiovascular applications (Rzeszotarski et al., 1983).

Synthesis and Properties of Schiff Base Derivatives

Khalid et al. (2018) explored the synthesis of Schiff base derivatives, including 1,3-bis[(E)-(4-dimethylaminobenzylidene)amino] propan-2-ol, providing insights into their potential applications in pharmaceuticals (Khalid et al., 2018).

Conformational Analyses

Nitek et al. (2020) conducted crystal structures of 2-amino-N-(dimethylphenoxyethyl)propan-1-ol derivatives, contributing to the understanding of the conformational behaviors of such compounds (Nitek et al., 2020).

properties

IUPAC Name

1-amino-3-(3,4-dimethylphenoxy)propan-2-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17NO2/c1-8-3-4-11(5-9(8)2)14-7-10(13)6-12/h3-5,10,13H,6-7,12H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JQBLIPVMAVDUPH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)OCC(CN)O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

195.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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